![molecular formula C68H43N3 B14238538 N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine CAS No. 519180-38-2](/img/structure/B14238538.png)
N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine is a complex organic compound that belongs to the family of carbazole derivatives. These compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. The unique structure of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine makes it a promising candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Vorbereitungsmethoden
The synthesis of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine typically involves the use of Suzuki coupling reactions. This method allows for the formation of the compound by reacting 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid with various aryl halide derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF). Industrial production methods may involve scaling up this process while ensuring the purity and stability of the final product .
Analyse Chemischer Reaktionen
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ceric ammonium nitrate (CAN), cupric nitrate, and ferric nitrate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine has a wide range of scientific research applications. In chemistry, it is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent charge transport properties . In biology, it can be employed in the development of biosensors and other diagnostic tools. In medicine, its unique optoelectronic properties make it a potential candidate for use in photodynamic therapy and other medical applications . In industry, it is used in the production of nanodevices, rechargeable batteries, and electrochemical transistors .
Wirkmechanismus
The mechanism of action of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine involves its ability to transport holes efficiently. This is due to the presence of carbazole moieties, which provide a lower bandgap and extended conjugation length . The molecular targets and pathways involved include the interaction with dopant molecules in OLEDs, leading to enhanced electroluminescence and color purity .
Vergleich Mit ähnlichen Verbindungen
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine can be compared with other similar compounds such as poly(2,7-carbazole) and poly(3,6-carbazole) derivatives . These compounds also exhibit excellent optoelectronic properties and high charge carrier mobility. N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine is unique due to its specific structure, which provides a lower bandgap and better thermal stability . Other similar compounds include polythiophene, poly(p-phenylene), polypyrrole, and polyaniline .
Eigenschaften
CAS-Nummer |
519180-38-2 |
|---|---|
Molekularformel |
C68H43N3 |
Molekulargewicht |
902.1 g/mol |
IUPAC-Name |
N,N-bis[4-(4-carbazol-9-ylphenyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C68H43N3/c1-5-22-62-53(14-1)54-15-2-6-23-63(54)70(62)51-38-30-46(31-39-51)44-26-34-49(35-27-44)69(66-43-42-60-58-19-10-13-48-12-9-18-57(67(48)58)59-20-11-21-61(66)68(59)60)50-36-28-45(29-37-50)47-32-40-52(41-33-47)71-64-24-7-3-16-55(64)56-17-4-8-25-65(56)71/h1-43H |
InChI-Schlüssel |
XYUNTIHLIROERN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
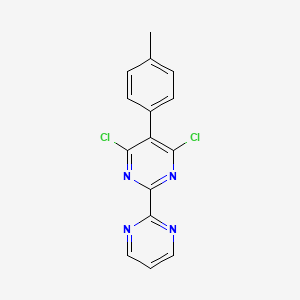
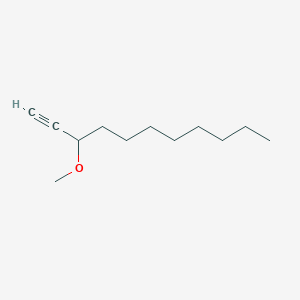
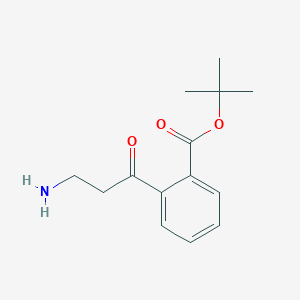
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)
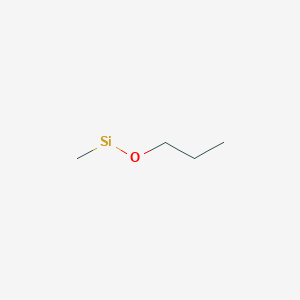
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
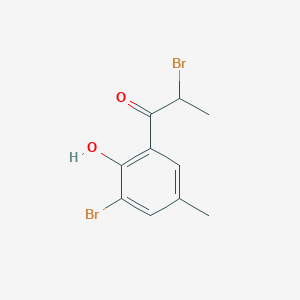
![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
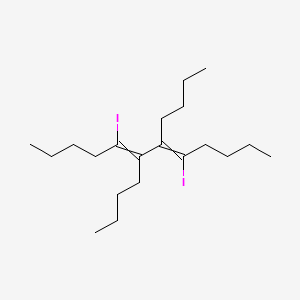
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
